2-(Pyrrolidin-3-YL)propan-2-OL
Overview
Description
2-(Pyrrolidin-3-YL)propan-2-OL is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Direct Preparation of Unnatural Pyrrolizidines
Research by Kerschgens and Gademann (2015) demonstrated the synthesis of unnatural pyrrolizidines via an acid-mediated annulation reaction using pyrroline 3-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-ol. This method is notable for its simplicity, tolerance to air and water, and the potential for further transformation of the pyrrolizidines into oxidized and reduced derivatives (Kerschgens & Gademann, 2015).
Synthesis and Trypanocidal Activity
A library of 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized by Balfour et al. (2017) for biological testing against Trypanosoma cruzi, which causes Chagas disease. This study highlighted the compound's efficacy against the parasite and the necessity for further chemical optimization to improve selectivity (Balfour et al., 2017).
α1 Receptor Antagonist Development
Hon (2013) focused on synthesizing 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity, showcasing an effective method for the synthesis with notable yields. This indicates the compound's potential in developing treatments targeting α1 receptors (Hon, 2013).
Aggregation Studies in Liquid Pyridine
Tukhvatullin et al. (2010) studied the aggregation of molecules in solutions of pyridine–propan-2-ol, revealing insights into hydrogen-bonded aggregates' behavior and quantum-chemical calculations to understand the high-frequency shift of pyridine bands in the formation of aggregates with propan-2-ol (Tukhvatullin et al., 2010).
Properties
IUPAC Name |
2-pyrrolidin-3-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJODMZHWPACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351369-41-0 | |
Record name | 2-(pyrrolidin-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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